{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8746347
InChI: InChI=1S/C17H22N6OS2/c1-24-13-7-5-12(6-8-13)19-16-21-14(20-15(18)22-16)11-26-17(25)23-9-3-2-4-10-23/h5-8H,2-4,9-11H2,1H3,(H3,18,19,20,21,22)
SMILES: COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCCCC3
Molecular Formula: C17H22N6OS2
Molecular Weight: 390.5 g/mol

{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate

CAS No.:

Cat. No.: VC8746347

Molecular Formula: C17H22N6OS2

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate -

Specification

Molecular Formula C17H22N6OS2
Molecular Weight 390.5 g/mol
IUPAC Name [4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl piperidine-1-carbodithioate
Standard InChI InChI=1S/C17H22N6OS2/c1-24-13-7-5-12(6-8-13)19-16-21-14(20-15(18)22-16)11-26-17(25)23-9-3-2-4-10-23/h5-8H,2-4,9-11H2,1H3,(H3,18,19,20,21,22)
Standard InChI Key DVTLQDKKTSMLFA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCCCC3
Canonical SMILES COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCCCC3

Introduction

{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate is a complex organic compound that belongs to the class of triazines and carbodithioates. This compound features a triazine ring, which is a six-membered heterocyclic compound containing three nitrogen atoms, along with a methoxyphenyl group and a piperidine-1-carbodithioate moiety. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry and agricultural sciences.

Synthesis and Chemical Reactions

The synthesis of {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate typically involves multi-step synthetic routes. These steps may include reactions with amino derivatives, methoxyphenyl compounds, and piperidine-1-carbodithioate precursors. The synthesis requires careful control of conditions such as temperature, pH, and the use of catalysts or solvents to facilitate the reactions. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and product purity.

Biological Activities and Applications

This compound is of interest due to its potential biological activities, including antimicrobial and antifungal properties. Compounds with similar structures have been studied for their ability to inhibit microbial growth, showing promise in agricultural applications as pesticides. The specific mechanisms of action may involve interference with cellular processes in pathogens.

Potential Applications Table

ApplicationDescription
Medicinal ChemistryPotential as antimicrobial and antifungal agents.
Agricultural SciencesUse as pesticides due to its ability to inhibit microbial growth.
Pharmaceutical ResearchInvestigation into interactions with enzymes and receptors.

Interaction Studies and Mechanism of Action

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies suggest that it may interact with various enzymes and receptors, potentially inhibiting their activity. Further research is needed to elucidate these interactions fully, including binding affinity studies and mechanism-of-action investigations.

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